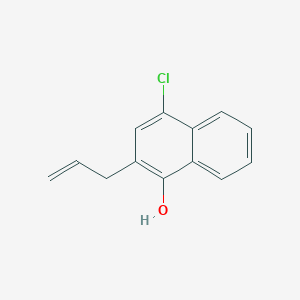
2-Allyl-4-chloro-1-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Allyl-4-chloro-1-naphthol is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of an allyl group, a chlorine atom, and a hydroxyl group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-4-chloro-1-naphthol can be achieved through several methods. One common approach involves the allylation of 4-chloronaphthalene-1-ol using allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
2-Allyl-4-chloro-1-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the allyl group to a saturated alkyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-Allyl-4-chloronaphthalene-1-one.
Reduction: Formation of 2-Allyl-4-naphthol or 2-Propyl-4-chloronaphthalene-1-ol.
Substitution: Formation of 2-Allyl-4-methoxynaphthalene-1-ol or 2-Allyl-4-azidonaphthalene-1-ol.
科学的研究の応用
2-Allyl-4-chloro-1-naphthol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Allyl-4-chloro-1-naphthol depends on its interaction with molecular targets. The allyl group can undergo electrophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution. The chlorine atom can be involved in halogen bonding and can be substituted by other nucleophiles.
類似化合物との比較
Similar Compounds
- 2-Allyl-4-bromonaphthalene-1-ol
- 2-Allyl-4-fluoronaphthalene-1-ol
- 2-Allyl-4-iodonaphthalene-1-ol
Uniqueness
2-Allyl-4-chloro-1-naphthol is unique due to the presence of the chlorine atom, which can participate in specific chemical reactions and interactions
特性
分子式 |
C13H11ClO |
|---|---|
分子量 |
218.68 g/mol |
IUPAC名 |
4-chloro-2-prop-2-enylnaphthalen-1-ol |
InChI |
InChI=1S/C13H11ClO/c1-2-5-9-8-12(14)10-6-3-4-7-11(10)13(9)15/h2-4,6-8,15H,1,5H2 |
InChIキー |
GUSGNERSKXXYOX-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=C(C2=CC=CC=C2C(=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















